molecular formula C24H29NO6 B11690853 2-Methoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Methoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11690853
M. Wt: 427.5 g/mol
InChI Key: ZFCPJDRDHQPZSO-UHFFFAOYSA-N
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Description

2-Methoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure It is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound

Preparation Methods

The synthesis of 2-Methoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves several steps. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

    Introduction of Functional Groups: The methoxyethyl and methoxycarbonyl groups are introduced through subsequent reactions, such as esterification and alkylation.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

2-Methoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced quinoline derivatives.

    Substitution: The methoxy and methoxycarbonyl groups can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or lithium aluminum hydride.

Common reagents and conditions used in these reactions include palladium catalysts, organic solvents like dichloromethane, and temperature control to ensure selective reactions. Major products formed from these reactions include various substituted quinoline derivatives.

Scientific Research Applications

2-Methoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Industry: The compound is used in the production of dyes, pigments, and other materials that require stable and reactive organic compounds.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting gene expression and protein synthesis. Additionally, the compound can inhibit enzymes involved in metabolic pathways, leading to therapeutic effects. The methoxy and methoxycarbonyl groups enhance its solubility and bioavailability, allowing it to reach its targets more effectively.

Comparison with Similar Compounds

Similar compounds to 2-Methoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate include:

The uniqueness of this compound lies in its combination of functional groups and the quinoline core, which provides a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C24H29NO6

Molecular Weight

427.5 g/mol

IUPAC Name

2-methoxyethyl 4-(4-methoxycarbonylphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C24H29NO6/c1-14-19(23(28)31-11-10-29-4)20(15-6-8-16(9-7-15)22(27)30-5)21-17(25-14)12-24(2,3)13-18(21)26/h6-9,20,25H,10-13H2,1-5H3

InChI Key

ZFCPJDRDHQPZSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)C(=O)OC)C(=O)OCCOC

Origin of Product

United States

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